Zatosetron (maleate)

Description

Molecular Formula and Stereochemical Configuration

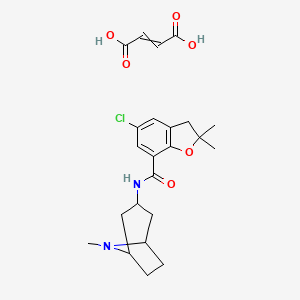

Zatosetron maleate possesses a complex molecular architecture defined by the empirical formula C₂₃H₂₉ClN₂O₆, with a molecular weight of 464.94 daltons. The compound represents a maleate salt formed between the zatosetron base (C₁₉H₂₅ClN₂O₂) and maleic acid (C₄H₄O₄), creating a stable crystalline form suitable for pharmaceutical applications. The zatosetron component features a distinctive benzofuran ring system fused with a tropane-derived bicyclic amine, establishing the fundamental structural framework responsible for its biological activity.

The stereochemical configuration of zatosetron represents a critical determinant of its pharmacological properties, with the endo stereochemistry of the tropanamine component contributing significantly to its biological activity. The three-dimensional molecular structure incorporates multiple chiral centers, specifically at positions corresponding to the 1R,5S configuration of the 8-methyl-8-azabicyclo[3.2.1]octan-3-yl moiety. This precise stereochemical arrangement ensures optimal spatial orientation for receptor binding interactions and contributes to the compound's selectivity profile.

The molecular geometry reveals several key structural features essential for biological activity. The benzofuran ring system adopts a planar configuration, with the 5-chloro substituent positioned to enhance binding affinity through halogen bonding interactions. The 2,2-dimethyl substitution pattern on the dihydrobenzofuran ring provides conformational rigidity and contributes to the compound's pharmacokinetic properties. The carboxamide linkage connecting the benzofuran moiety to the tropane ring maintains a specific geometric relationship crucial for receptor recognition.

| Structural Component | Configuration | Significance |

|---|---|---|

| Tropane Ring System | 1R,5S | Essential for receptor binding |

| Benzofuran Ring | 5-chloro-2,2-dimethyl | Determines selectivity |

| Carboxamide Linker | Endo orientation | Optimal binding geometry |

| Maleate Counterion | (Z)-2-butenedioate | Enhances stability |

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies of zatosetron maleate reveal detailed insights into its solid-state structure and molecular packing arrangements. The crystal structure demonstrates specific intermolecular interactions between zatosetron molecules and maleate anions, contributing to the overall stability of the salt form. X-ray diffraction analysis confirms the endo stereochemistry of the tropane ring system and provides precise bond lengths and angles throughout the molecular framework.

The conformational dynamics of zatosetron in solution have been extensively studied using computational modeling approaches. Molecular dynamics simulations indicate that the compound maintains a relatively rigid conformation in aqueous environments, with limited flexibility restricted primarily to rotational motion around the carboxamide bond. The benzofuran ring system remains essentially planar, while the tropane bicyclic structure preserves its characteristic boat-chair conformation.

Three-dimensional conformational analysis reveals that zatosetron adopts a preferred spatial arrangement that optimizes its interaction with the serotonin 5-hydroxytryptamine-3 receptor binding site. The distance between the aromatic benzofuran system and the basic nitrogen center measures approximately 8.4-8.9 Ångströms, falling within the optimal range established for high-affinity serotonin 5-hydroxytryptamine-3 receptor antagonists. This geometric relationship ensures proper positioning within the receptor binding pocket and contributes to the compound's exceptional selectivity.

Nuclear magnetic resonance spectroscopy studies confirm the conformational stability of zatosetron in solution, with specific nuclear Overhauser effect correlations supporting the predicted three-dimensional structure. The methyl protons on the ethylene bridge in the bicyclic ring system show characteristic enhancement patterns consistent with the equatorial disposition of the methyl group and axial orientation of functional substituents.

Protonation States and Tautomeric Forms

The protonation behavior of zatosetron maleate reflects the presence of multiple ionizable functional groups within its molecular structure. The compound contains a basic nitrogen atom within the tropane ring system that serves as the primary site for protonation under physiological conditions. At physiological pH values, the tertiary amine nitrogen exists predominantly in its protonated form, carrying a positive charge that facilitates electrostatic interactions with the receptor binding site.

The carboxamide functionality within zatosetron exhibits limited tautomeric potential due to the electron-withdrawing nature of the benzofuran ring system. However, quantum mechanical calculations suggest that minor tautomeric forms may exist in equilibrium, particularly under specific environmental conditions. These alternative conformations involve redistribution of electron density within the carboxamide group, potentially affecting binding affinity and selectivity profiles.

Maleic acid, as the counterion component, contributes two carboxylic acid groups with distinct protonation constants. The first dissociation occurs at pKa₁ = 1.90, while the second dissociation proceeds at pKa₂ = 6.33. Under typical formulation conditions, both carboxylic acid groups remain in their ionized forms, providing the necessary charge balance for salt formation with protonated zatosetron.

The overall charge distribution within zatosetron maleate influences its physicochemical properties, including solubility, stability, and membrane permeability characteristics. The zwitterionic nature of the salt form enhances aqueous solubility while maintaining sufficient lipophilicity for biological membrane penetration. Computational analysis indicates that the protonated nitrogen center participates in cation-π interactions with aromatic residues within the receptor binding site, contributing significantly to binding affinity.

Comparative Structural Analysis with 5-Hydroxytryptamine-3 Receptor Antagonist Class

Structural comparison of zatosetron with other serotonin 5-hydroxytryptamine-3 receptor antagonists reveals both common pharmacophoric elements and distinctive structural features. The compound shares the fundamental three-component pharmacophore characteristic of this drug class: an aromatic ring system, a carbonyl-containing linking group, and a basic nitrogen center. However, zatosetron exhibits unique structural modifications that distinguish it from first-generation antagonists such as ondansetron, granisetron, and tropisetron.

The benzofuran ring system in zatosetron represents a novel aromatic scaffold within the serotonin 5-hydroxytryptamine-3 antagonist class, contrasting with the carbazole derivatives (ondansetron), indazoles (granisetron), and indoles (tropisetron and dolasetron). This structural variation contributes to zatosetron's distinct pharmacological profile, including its extended duration of action and enhanced selectivity. The 5-chloro substitution pattern provides additional halogen bonding opportunities not present in other class members.

The tropane-derived bicyclic amine system in zatosetron differs significantly from the piperidine and morpholine ring systems commonly found in other serotonin 5-hydroxytryptamine-3 antagonists. This structural modification results in altered conformational constraints and modified electronic properties that enhance receptor binding affinity. The rigid bicyclic framework restricts conformational flexibility, potentially contributing to the compound's prolonged duration of action.

| Compound | Aromatic System | Linking Group | Basic Center | Binding Affinity (Ki) |

|---|---|---|---|---|

| Zatosetron | Benzofuran | Carboxamide | Tropane derivative | Not specified |

| Granisetron | Indazole | Carboxamide | Azabicyclic | 1.44 nM |

| Ondansetron | Carbazole | Carboxamide | Diazabicyclic | 4.9 nM |

| Tropisetron | Indole | Carboxamide | Tropane | 11 nM |

| Palonosetron | Isoquinoline | Carboxamide | Quinuclidine | 31.6 nM |

Molecular modeling studies demonstrate that zatosetron occupies the serotonin 5-hydroxytryptamine-3 receptor binding site through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic contacts. The benzofuran aromatic system positions between critical tryptophan and tyrosine residues (Trp183 and Tyr234), while the protonated nitrogen center engages in cation-π interactions with additional aromatic amino acids. This binding mode shares similarities with other class members but exhibits enhanced complementarity due to zatosetron's unique structural features.

The structure-activity relationships within the serotonin 5-hydroxytryptamine-3 antagonist class emphasize the importance of specific geometric constraints and electronic properties. Zatosetron's design incorporates optimal aromatic ring positioning, appropriate linker length, and constrained basic nitrogen geometry, resulting in superior binding affinity and selectivity compared to earlier compounds. The endo stereochemistry proves crucial for biological activity, with alternative stereoisomers showing dramatically reduced potency.

Properties

IUPAC Name |

but-2-enedioic acid;5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQATMFFHYNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- Potency : Zatosetron exhibits comparable potency to tropisetron but lower than ondansetron in preclinical models .

- Duration : Zatosetron’s oral efficacy and prolonged receptor blockade (>6 hours) surpass tropisetron’s 4–6-hour duration .

Clinical Efficacy

Anxiety Disorders

In a double-blind, placebo-controlled trial (N=43), zatosetron (0.2–5 mg/day) showed a numeric trend toward reduced Hamilton Anxiety Scale (HAM-A) scores (45% response rate at 0.2–1 mg) versus placebo (30%) but lacked statistical significance . In contrast, deramciclane (another 5-HT₃ antagonist) demonstrated statistically significant anxiolytic effects in generalized anxiety disorder (GAD) .

Migraine

Emesis Prevention

Zatosetron (0.03–1 mg/kg PO) inhibited cisplatin-induced emesis in dogs (ID₅₀ = 34.4 µg/kg IV), comparable to tropisetron (ID₅₀ = 108.3 µg/kg IV).

Pharmacokinetics and Metabolism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.